

Unveiling the Structural Landscape of 2-Oxocyclopentanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592

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Introduction

2-Oxocyclopentanecarbonitrile, a bifunctional cyclic compound, serves as a valuable building block in organic synthesis and drug discovery. Its rigid cyclopentanone frame, coupled with the reactive keto and nitrile functionalities, offers a unique scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, reaction dynamics, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the anticipated crystal structure of **2-Oxocyclopentanecarbonitrile**, details the standard experimental procedures for its structural elucidation, and presents a logical framework for its molecular interactions.

While a definitive, publicly archived single-crystal X-ray diffraction study for **2-Oxocyclopentanecarbonitrile** is not readily available in crystallographic databases as of the latest search, this guide outlines the expected structural parameters and the established methodologies for such an analysis.

Predicted Physicochemical Properties

A summary of the computed and experimentally available data for **2-Oxocyclopentanecarbonitrile** is presented below. These properties provide a foundational understanding of the molecule's behavior.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO	PubChem[1]
Molecular Weight	109.13 g/mol	PubChem[1]
IUPAC Name	2-oxocyclopentane-1-carbonitrile	PubChem[1]
CAS Number	2941-29-9	PubChem[1]
Boiling Point	258 °C at 760 mmHg	LookChem[2]
Density	1.084 g/cm ³	LookChem[2]
XLogP3	0.4	LookChem[2]
Hydrogen Bond Donor Count	0	LookChem[2]
Hydrogen Bond Acceptor Count	2	LookChem[2]

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like **2-Oxocyclopentanecarbonitrile** follows a well-established workflow. The following sections detail the necessary experimental procedures.

Synthesis and Purification

The initial step involves the synthesis of **2-Oxocyclopentanecarbonitrile**, which can be achieved through various organic synthesis routes. Following synthesis, the compound must be purified to a high degree, typically greater than 99%, to ensure the growth of high-quality single crystals. Common purification techniques include:

- **Recrystallization:** Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of pure crystals.
- **Chromatography:** Utilizing techniques such as column chromatography to separate the target compound from impurities.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

- **Slow Evaporation:** A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. The data collection process involves:

- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.
- **Data Collection Strategy:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffraction spot are recorded. Key parameters for data collection include the X-ray wavelength (e.g., Mo K α , $\lambda = 0.71073$ Å), temperature (often cryogenic, e.g., 100 K, to minimize thermal motion), and exposure time.

Structure Solution and Refinement

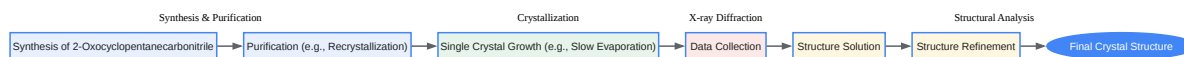
The collected diffraction data is then used to solve and refine the crystal structure:

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

- **Structure Refinement:** The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

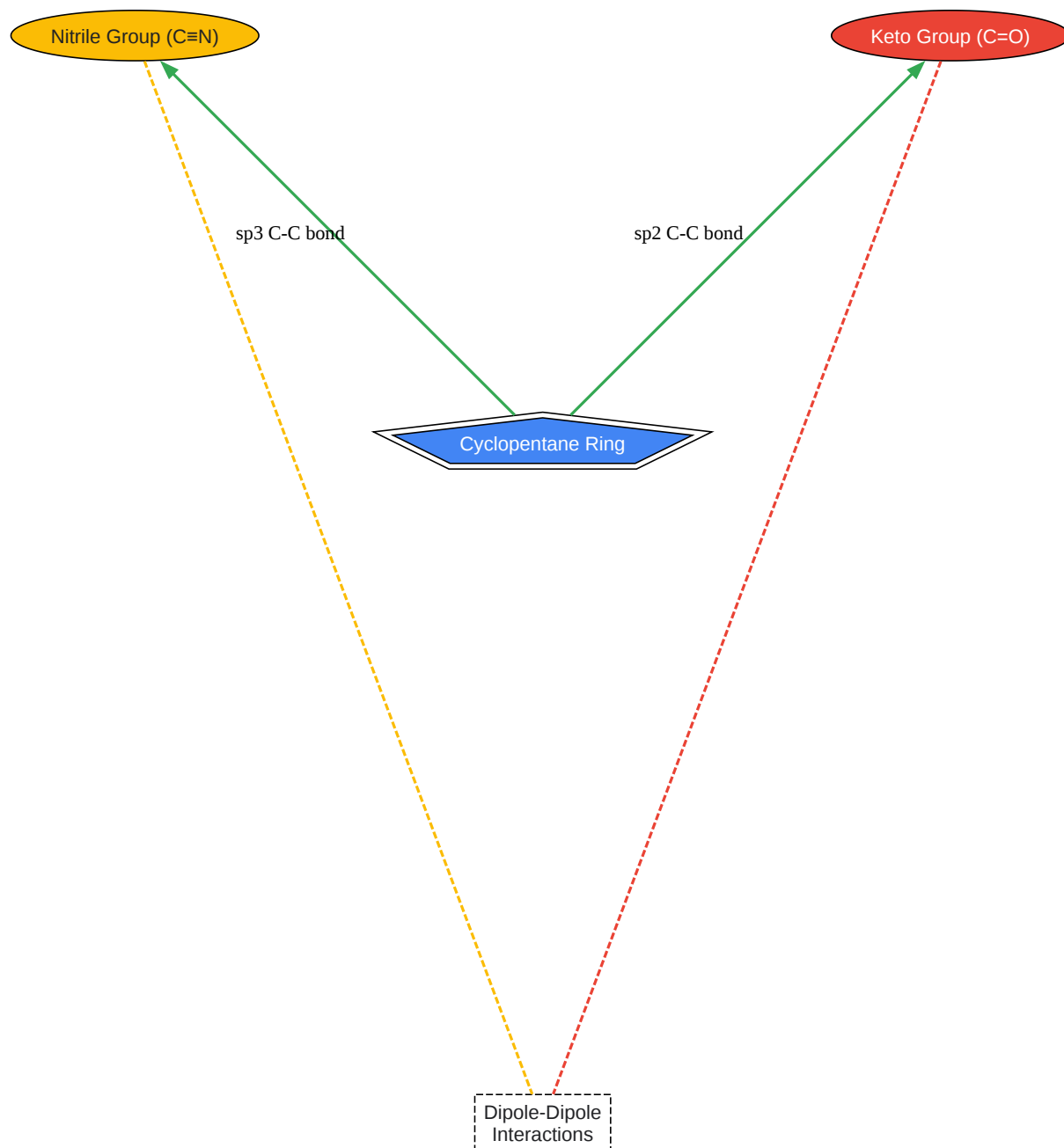
Visualizing the Workflow and Molecular Logic

To better illustrate the process and the molecular features of **2-Oxocyclopentanecarbonitrile**, the following diagrams are provided.



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Figure 1: Experimental workflow for crystal structure analysis.



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References

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- 2. lookchem.com [lookchem.com]
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